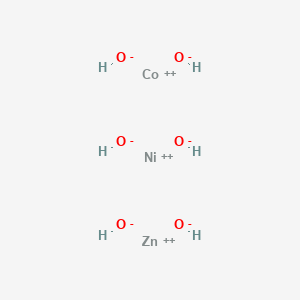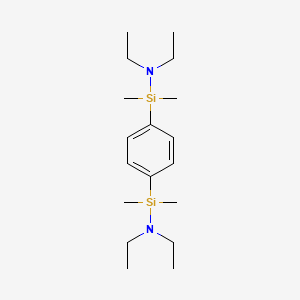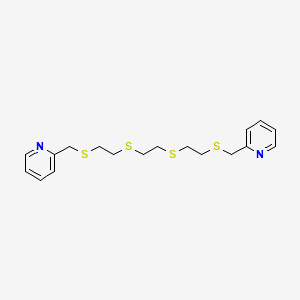![molecular formula C20H22O3 B14262878 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane CAS No. 151433-36-2](/img/structure/B14262878.png)
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxyphenyl groups and the oxabicycloheptane core contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and cyclopentadiene.
Diels-Alder Reaction: The first step involves a Diels-Alder reaction between 4-methoxybenzaldehyde and cyclopentadiene to form a bicyclic intermediate.
Epoxidation: The intermediate undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid, to introduce the oxirane ring.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to yield the desired product.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane involves its interaction with molecular targets through its bicyclic structure and methoxyphenyl groups. These interactions can modulate biological pathways, making it a candidate for drug development. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Bis(4-hydroxyphenyl)-3-oxabicyclo[3.2.0]heptane: Similar structure but with hydroxy groups instead of methoxy groups.
6,7-Bis(4-methylphenyl)-3-oxabicyclo[3.2.0]heptane: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The oxabicycloheptane core also contributes to its distinct chemical behavior compared to other bicyclic compounds.
Eigenschaften
CAS-Nummer |
151433-36-2 |
|---|---|
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
6,7-bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C20H22O3/c1-21-15-7-3-13(4-8-15)19-17-11-23-12-18(17)20(19)14-5-9-16(22-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3 |
InChI-Schlüssel |
AZHMGEQKNAEVLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3COCC3C2C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
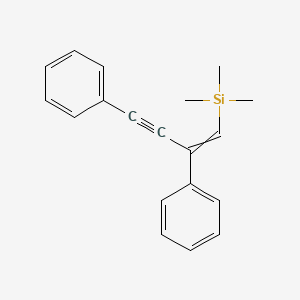

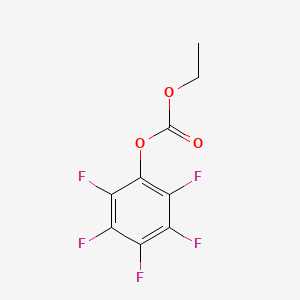
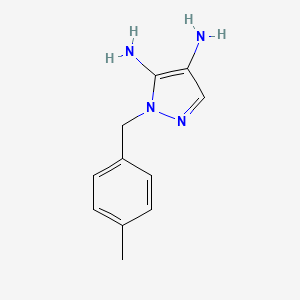
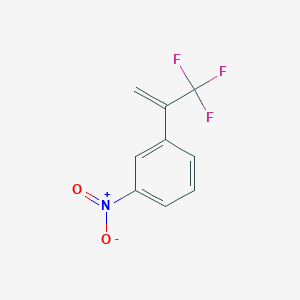
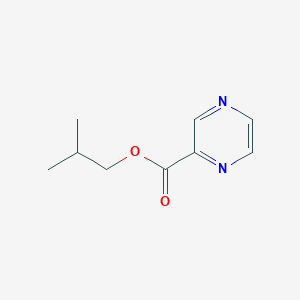
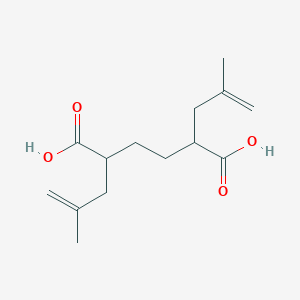
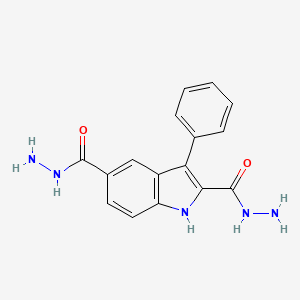
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
